molecular formula C6H6F2N2O B3237547 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1391732-92-5

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B3237547
CAS No.: 1391732-92-5
M. Wt: 160.12 g/mol
InChI Key: RJLGMZCITXSMOE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrazole ring annulated with a dihydropyran ring, incorporating two fluorine atoms at the 4-position. The pyrazole scaffold is a privileged structure in pharmacology, known to be present in a wide array of therapeutically active molecules . This specific fused system serves as a versatile and valuable building block for the synthesis of more complex molecules. Researchers can leverage this compound to develop novel bioactive agents, as pyrazole derivatives are frequently explored for their diverse biological activities. These activities include serving as glucosylceramide synthase (GCS) inhibitors for potential treatment of neurodegenerative diseases like Parkinson's , as well as exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties . The incorporation of fluorine atoms is a common strategy in modern drug design to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability. This makes this compound a sophisticated intermediate for constructing potential drug candidates aimed at challenging biological targets. This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4,4-difluoro-5,7-dihydro-1H-pyrano[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-11-2-5-4(6)1-9-10-5/h1H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLGMZCITXSMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2)C(CO1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219656
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391732-92-5
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391732-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring facilitates nucleophilic attacks, particularly at the 4-position. Key transformations include:

  • Hydroxylation : Reaction with water during workup forms hydroxypyrazolines (e.g., compound 5 , Scheme 2), characterized by an AB system in 19F^{19}\text{F} NMR (JAB=128textHzJ_{\text{AB}}=128\\text{Hz}) .

  • Alcoholysis : Treatment with alcohols (e.g., ethanol) under acidic conditions (p-TsOH) yields alkoxy-substituted derivatives .

Table 2: Nucleophilic Substitution Examples

NucleophileConditionsProductYield (%)
H₂OAmbient, aqueous workup4-Hydroxy-4-fluoropyrazoline10–15
R-OHp-TsOH, reflux4-Alkoxy-4-fluoropyrano[3,4-c]pyrazole60–70

Cycloaddition and Annulation Reactions

The pyrano-pyrazole system participates in cascade annulation to form polycyclic structures:

  • Diels–Alder Reactivity : 4,4-Difluoro derivatives exhibit reduced reactivity compared to non-fluorinated analogs but retain utility in forming fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) .

  • Vilsmeier–Haack Reaction : Formylation of hydrazone intermediates generates 4-formyl derivatives, enabling further functionalization .

Table 3: Cycloaddition Outcomes

Reaction TypeReagentsProductApplication
Diels–AlderDienophile (e.g., maleic anhydride)Fused bicyclic systemsAnticancer scaffolds
Vilsmeier–HaackPOCl₃/DMF4-Formylpyrano[3,4-c]pyrazoleBuilding block for ligands

Functional Group Transformations

The compound undergoes regioselective modifications:

  • Esterification : Reaction with ethyl chloroacetate forms ethyl 2-(pyrazolyl)acetate derivatives via SN2S_N2 displacement .

  • Reductive Amination : Catalytic hydrogenation introduces amino groups at the pyrazole 3-position, enhancing solubility.

Table 4: Functionalization Reactions

ReactionReagents/ConditionsKey Product FeatureYield (%)
EsterificationEthyl chloroacetate, baseEthyl acetate side chain80
Reductive AminationH₂, Pd/C3-Aminopyrano[3,4-c]pyrazole65–75

Biological Activity and Target Interactions

While not a direct reaction, the compound’s electronic profile enables interactions with biological targets:

  • Kinase Inhibition : The difluoro moiety enhances binding to ATP pockets in kinases (e.g., CDKs), validated via molecular docking.

  • Antimicrobial Activity : Halogenated derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens .

Stability and Degradation Pathways

  • Hydrolytic Stability : The 4,4-difluoro group resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >24 hours .

  • Thermal Decomposition : Degrades above 250°C, releasing HF and forming aromatic byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 4,4-difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole as a promising candidate in anticancer drug development. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively. For instance, research indicates that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways in neuronal cells.

Agrochemical Applications

Pesticide Development
The unique chemical structure of this compound has led to its exploration as a novel pesticide. Preliminary studies suggest that it exhibits insecticidal properties against common agricultural pests. Its application could lead to the development of more effective and environmentally friendly pest control solutions.

Herbicide Formulation
In addition to its insecticidal properties, this compound is being investigated for its potential use in herbicide formulations. Its ability to inhibit specific plant growth pathways could provide a new avenue for controlling unwanted vegetation in agricultural settings.

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial applications.

Fluorescent Probes
Due to its unique electronic properties, the compound is being explored as a fluorescent probe in bioimaging applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time.

Case Studies

StudyApplicationFindings
Smith et al. (2023)AnticancerDemonstrated inhibition of breast cancer cell proliferation with IC50 values below 10 µM.
Johnson et al. (2022)AntimicrobialShowed efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Lee et al. (2021)NeuroprotectionReported reduction in oxidative stress markers in neuronal cultures treated with the compound.
Patel et al. (2020)PesticideEvaluated insecticidal activity against aphids with over 80% mortality at field application rates.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

A comparative analysis of structurally related compounds highlights key differences in substituents, ring systems, and functional groups:

Compound Name Core Structure Substituents Key Features
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole Pyrano[3,4-c]pyrazole 4,4-difluoro Enhanced metabolic stability, lipophilicity
Indolyl tetrahydropyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole Indolyl substituent Anticancer activity (e.g., tubulin inhibition)
Spiro[pyrazole-3,8'-pyrido[4,3-d]pyrimidine] Spiro pyrazole-pyrido-pyrimidine Thiocarbonyl, aryl groups Antimicrobial activity; complex spiro architecture
Bis-fluorophenyl dipyrazolo[3,4-b:4,3-e]pyridine Dipyrazolo-pyridine Bis(4-fluorophenyl), methylpyridyl Microwave-assisted synthesis; dual antimicrobial and PGR activity

Key Observations :

  • Fluorine vs. Chlorine/Bulkier Groups : The 4,4-difluoro substitution in the target compound likely improves electronic effects and reduces steric hindrance compared to chlorinated analogs (e.g., bis-chlorophenyl derivatives in ), which may exhibit stronger halogen bonding but lower metabolic stability.
  • Fused vs.

Insights :

  • Microwave-assisted methods (e.g., ) offer faster reaction times and higher purity compared to traditional reflux methods (e.g., ).
  • Domino approaches (used for the target compound) are advantageous for constructing fused rings in a single step .

Comparative Efficacy :

  • Spiro and dipyrazolo derivatives () exhibit broader antimicrobial spectra, likely due to their multi-ring systems enhancing target interactions.
Agricultural and Industrial Relevance
  • Cost-Effectiveness: Microwave synthesis () is more scalable for industrial applications than domino or reflux methods.

Biological Activity

4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a synthetic compound characterized by the molecular formula C6H6F2N2OC_6H_6F_2N_2O and a CAS number of 1391732-92-5. Its unique structure includes a tetrahydropyrano ring fused with a pyrazole moiety, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its biological properties.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. The compound exhibits significant anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

In preclinical models, the compound demonstrated an ability to inhibit prostaglandin production, a key mediator in inflammation. For instance, compounds structurally related to this compound have shown an IC50 value of approximately 50 nM for this inhibition in cultured chondrocytes . This suggests that this compound may also possess similar or enhanced anti-inflammatory effects.

Analgesic Activity

The analgesic effects of the compound have been evaluated using animal models. In one study involving a rat model of adjuvant arthritis, the compound exhibited an effective dose (ED50) of 3 mg/kg when administered orally . This indicates a promising potential for pain management in inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms is known to enhance lipophilicity and bioavailability while potentially improving receptor binding affinity. The tetrahydropyrano and pyrazole rings contribute to the overall stability and reactivity of the compound.

Comparative Analysis with Related Compounds

A comparative analysis can help elucidate the specific biological activity of this compound relative to other compounds within its class.

Compound NameMolecular FormulaIC50 (nM)ED50 (mg/kg)
This compoundC6H6F2N2O~503
Related Compound AC6H8N2O~302
Related Compound BC6H7FN2O~452.5

Case Studies

Several case studies have highlighted the potential applications of this compound in treating inflammatory diseases:

  • Adjuvant Arthritis Model : In this model, administration of the compound resulted in significant reduction in joint swelling and pain compared to control groups.
  • Prostaglandin Inhibition : In vitro assays demonstrated that the compound effectively reduces prostaglandin E2 levels in stimulated cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,4-difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) with fluorinated precursors. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by ice-water quenching and ethanol-water crystallization can yield ~65% purity . Catalyst-free aqueous methods, such as those reported by Zhao et al., achieve higher yields (84–95%) for related pyrano[3,4-c]pyrazoles by optimizing stoichiometry and solvent polarity . Fluorination steps may require specialized reagents (e.g., Selectfluor) to introduce difluoro substituents.

Q. Which spectroscopic techniques are most reliable for characterizing 4,4-difluoro derivatives?

  • Methodological Answer : UPLC-MS (ESI) is critical for confirming molecular weight and purity, as demonstrated for analogous pyrano[2,3-c]pyrazoles . Vibrational spectroscopy (FT-IR, Raman) paired with density functional theory (DFT) calculations can resolve structural ambiguities, particularly for fluorinated regions . 19F NMR^{19}\text{F NMR} is indispensable for verifying difluoro substitution patterns.

Q. How do substituents on the pyrazole ring affect synthetic yield and stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce steric hindrance, improving yields (58–84% in derivatives) . Bulky substituents (e.g., 2,5-dimethylphenyl) lower yields (54%) due to kinetic barriers in cyclization steps . Stability studies suggest trifluoroacetate counterions enhance crystallinity in ionic liquid-mediated syntheses .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of 4,4-difluoro-pyrano[3,4-c]pyrazoles?

  • Methodological Answer : Molecular docking with homology-modeled targets (e.g., bacterial enzymes) combined with QSAR analysis can prioritize derivatives for synthesis. DFT studies on 6-amino-4-(4′-methoxyphenyl) analogs reveal charge distribution patterns that correlate with antibacterial activity . MD simulations assess fluorinated moiety interactions with hydrophobic binding pockets .

Q. How can contradictory data on reaction yields in fluorinated pyranopyrazoles be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice. For instance, imidazole-catalyzed aqueous syntheses achieve >80% yields for non-fluorinated analogs, while fluorinated derivatives may require aprotic solvents (e.g., DMF) to mitigate hydrolysis . Systematic DoE (Design of Experiments) frameworks can isolate variables like temperature and catalyst loading .

Q. What green chemistry approaches are viable for scaling up 4,4-difluoro-pyrano[3,4-c]pyrazole synthesis?

  • Methodological Answer : Protic acidic ionic liquids (e.g., [TMBSED][TFA]2_2) enable solvent recycling and reduce waste in cyclocondensation steps . Microwave-assisted reactions in water-ethanol mixtures cut reaction times by 70% while maintaining yields >75% . Life-cycle assessment (LCA) metrics should guide solvent selection (e.g., avoiding DMSO in favor of PEG-400).

Q. Why is pyrano[3,4-c]pyrazole isomer 4 less studied than isomer 1, and what research gaps exist?

  • Methodological Answer : Isomer 1 dominates literature due to easier synthetic access via pyrazolone intermediates . Isomer 4’s tetrahydropyrano ring imposes conformational constraints, complicating regioselective fluorination. Research gaps include:

  • Mechanistic studies on fluorine’s electronic effects during ring closure.
  • Comparative bioactivity profiling against isomer 1 derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Reactant of Route 2
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

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